

# Application Note: Quantification of Hesperidin in Plant Extracts by HPLC-UV

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## Compound of Interest

Compound Name: *Hesperidin*

Cat. No.: *B1673128*

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of **hesperidin** in plant extracts, particularly from citrus species. **Hesperidin**, a prominent flavanone glycoside in citrus fruits, is known for its various pharmacological benefits, including antioxidant and anti-inflammatory properties.[1] Accurate quantification is crucial for quality control in the pharmaceutical and nutraceutical industries. The described method is simple, rapid, precise, and accurate, making it suitable for routine analysis.[2]

## Introduction

**Hesperidin** is a bioflavonoid found abundantly in citrus fruits like oranges and lemons.[1][2] Its therapeutic potential has led to its inclusion in numerous dietary supplements and herbal remedies. Consequently, a reliable analytical method for its quantification is essential to ensure the quality and consistency of these products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high sensitivity, precision, and ability to handle complex sample matrices.[1] This document provides a detailed protocol for the extraction and quantification of **hesperidin** from plant materials using a reversed-phase HPLC-UV system. The method has been validated according to the International Council on Harmonisation (ICH) guidelines.[2]

## Experimental

## Materials and Reagents

- **Hesperidin** standard (purity  $\geq$  99%)
- Methanol (HPLC grade)[1][2]
- Acetonitrile (HPLC grade)[3]
- Water (Milli-Q or HPLC grade)[2][3]
- Orthophosphoric acid (analytical grade)[2][4]
- Acetic acid (analytical grade)[3]
- Dimethyl sulfoxide (DMSO) (optional, for improved solubility)[5]
- Plant material (e.g., dried orange peel powder)

## Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
- C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size)[2][4]
- Syringe filters (0.22  $\mu$ m or 0.45  $\mu$ m)[2][4]
- Ultrasonic bath
- Vortex mixer
- Analytical balance
- Volumetric flasks and pipettes

## Protocols

### Standard Solution Preparation

- Stock Standard Solution (1000  $\mu$ g/mL): Accurately weigh 10 mg of **hesperidin** standard and dissolve it in 10 mL of methanol in a volumetric flask.[1] Sonication may be used to aid

dissolution.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL. These will be used to construct the calibration curve.

## Sample Preparation (from Citrus Peel)

- Extraction:
  - Accurately weigh about 1 g of dried and powdered plant material.
  - Several extraction methods can be employed:
    - Soxhlet Extraction: Extract the powder with petroleum ether for 4 hours to remove lipids, discard the extract. Then, extract the residue with methanol until the solvent runs clear.  
[2]
    - Ultrasonic Extraction: Add 20 mL of methanol to the plant powder, vortex, and sonicate for 10-15 minutes.[6]
    - Reflux Extraction: Extract with 80% ethanol for 1 hour under reflux.[4]
- Purification and Concentration:
  - For the methanolic and ethanolic extracts, filter the solution through a 0.45 µm membrane filter.[4][6]
  - If necessary, concentrate the filtrate under vacuum at 40°C.[4]
  - The crude extract can be further purified by dissolving in dimethylformamide, adding acetic acid, and crystallizing by adding water.[7]
- Final Sample Solution:
  - Dissolve a known amount of the dried extract in the mobile phase.

- Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.  
[\[2\]](#)

## Chromatographic Conditions

A variety of chromatographic conditions have been successfully used for **hesperidin** analysis. Below is a summary of typical parameters.

Parameter	Condition 1	Condition 2	Condition 3
Column	C18 (250mm x 4.6mm, 5µm) <a href="#">[2]</a>	C18 (250mm x 4.6mm, 5µm) <a href="#">[4]</a>	C18 (250mm x 4.6mm, 5µm) <a href="#">[3]</a>
Mobile Phase	Water (0.1% Orthophosphoric Acid) : Methanol (65:35 v/v) <a href="#">[2]</a>	Methanol : Water (0.1% Orthophosphoric Acid) (50:50 v/v) <a href="#">[4]</a> <a href="#">[6]</a>	Water : Acetonitrile : Acetic Acid (20:78:2 v/v/v) <a href="#">[3]</a>
Flow Rate	1.0 mL/min <a href="#">[2]</a>	1.0 mL/min <a href="#">[4]</a>	1.0 mL/min <a href="#">[3]</a>
Detection Wavelength	280 nm <a href="#">[2]</a>	280 nm <a href="#">[4]</a>	285 nm <a href="#">[8]</a>
Injection Volume	20 µL <a href="#">[2]</a>	20 µL <a href="#">[4]</a>	20 µL <a href="#">[3]</a>
Column Temperature	40°C <a href="#">[2]</a>	30°C <a href="#">[4]</a>	Ambient <a href="#">[3]</a>
Run Time	~10-30 minutes <a href="#">[2]</a> <a href="#">[4]</a>	~10 minutes <a href="#">[4]</a>	Not specified
Elution Mode	Isocratic <a href="#">[2]</a>	Isocratic <a href="#">[4]</a>	Isocratic <a href="#">[3]</a>

## Method Validation

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the chromatograms of a blank, a standard solution, and a sample solution.[\[2\]](#)
- **Linearity:** The linearity should be evaluated by analyzing a series of standard solutions at different concentrations. The correlation coefficient ( $R^2$ ) should be  $> 0.99$ .[\[2\]](#)

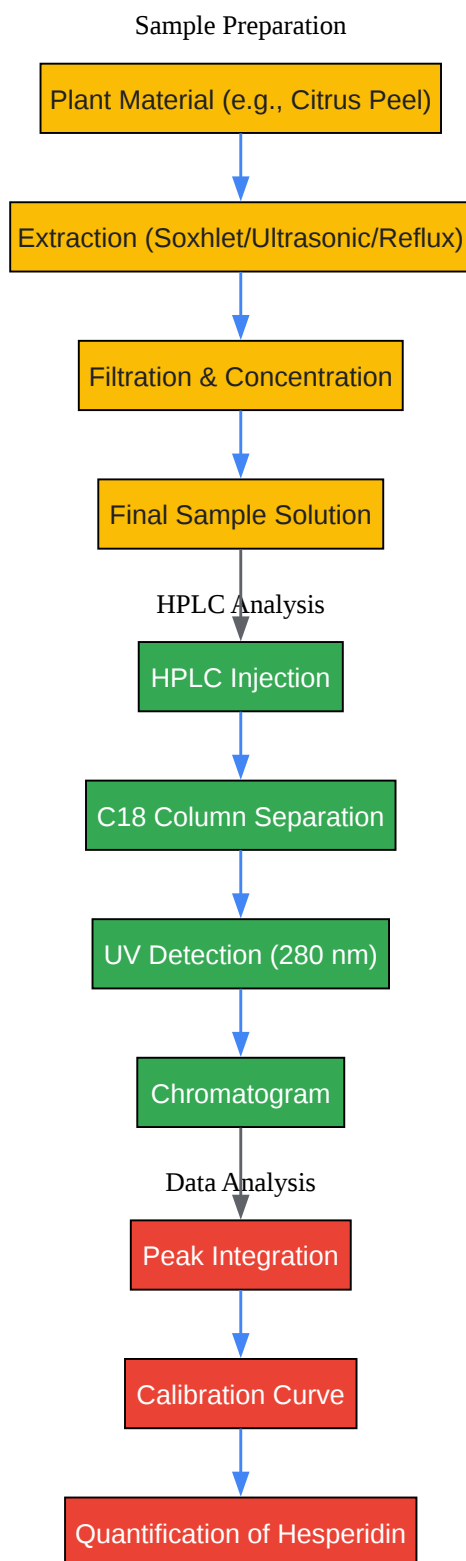
- Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of a sample. The relative standard deviation (%RSD) should be less than 2%.[\[2\]](#)
- Accuracy: Determined by recovery studies, typically by spiking a blank matrix with known concentrations of the standard. Recoveries should be within an acceptable range (e.g., 98-102%).[\[2\]](#)
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[\[2\]](#)

## Quantitative Data Summary

The following table summarizes typical validation parameters obtained from various studies.

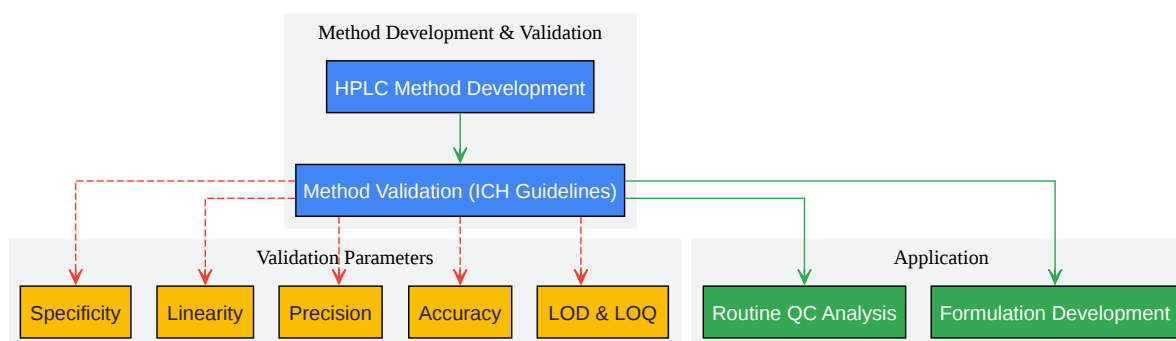
Parameter	Reported Value	Reference
Linearity Range	10 - 60 µg/mL	[2]
20 - 100 µg/mL	[4]	
10 - 30 µg/mL	[1]	
Correlation Coefficient (R <sup>2</sup> )	> 0.999	
0.988	[4]	[2]
0.9907	[1]	
Precision (%RSD)	< 1% (Repeatability & Intermediate Precision)	
0.44 - 1.80% (Intra-day & Inter-day)	[4]	[2]
Accuracy (Recovery)	Not specified in detail	
89.7 - 107%	[4]	
LOD	Not specified	[2]
12.49 µg/mL	[4]	
0.008 µg/mL	[6]	
LOQ	Not specified	[2]
Not specified	[4]	
0.024 µg/mL	[6]	
Retention Time	5.669 min	[2]
3.7 min	[4]	
4.888 min	[1]	

## Visualizations



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Caption: Experimental workflow for **Hesperidin** quantification.



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Caption: Logical relationship of method development and validation.

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- To cite this document: BenchChem. [Application Note: Quantification of Hesperidin in Plant Extracts by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673128#hplc-uv-method-for-quantification-of-hesperidin-in-plant-extracts]

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